molecular formula C20H15FN4O4S2 B2665433 N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687568-14-5

N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2665433
CAS RN: 687568-14-5
M. Wt: 458.48
InChI Key: ZVBBLXKIIGERDR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15FN4O4S2 and its molecular weight is 458.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with structural similarities to N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been explored for their potential as radioligands in positron emission tomography (PET) imaging. For instance, radiolabeled compounds like [18F]PBR111 have been synthesized for imaging the translocator protein (18 kDa) with PET, highlighting their use in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Dual Inhibitors for Cancer Research

The search for dual thymidylate synthase and dihydrofolate reductase inhibitors in cancer research has led to the development of compounds like N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid. These compounds are potent dual inhibitors and represent a significant advance in the development of antifolate therapies for cancer treatment, demonstrating the compound's relevance in medicinal chemistry and oncology (Gangjee et al., 2008).

Antimicrobial Activity

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, showing promise against various bacterial strains. This application underscores the compound's potential role in the development of new antimicrobial agents, which is crucial given the rising threat of antibiotic-resistant bacteria (Kerru et al., 2019).

Anticancer Activity

Research into novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) highlights the compound's potential application in developing new therapeutic agents for neuroinflammatory diseases and cancer. These studies suggest that compounds with similar structures can serve as valuable tools in neurology and oncology, offering insights into cellular processes and potential therapeutic targets (Damont et al., 2015).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S2/c21-14-3-1-2-4-15(14)22-17(26)11-31-20-23-16-9-10-30-18(16)19(27)24(20)12-5-7-13(8-6-12)25(28)29/h1-8H,9-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBBLXKIIGERDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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